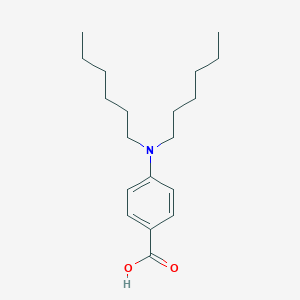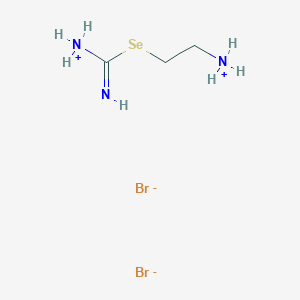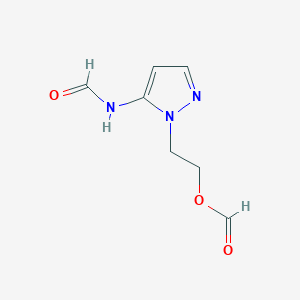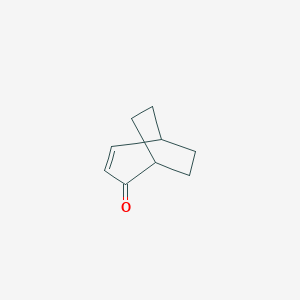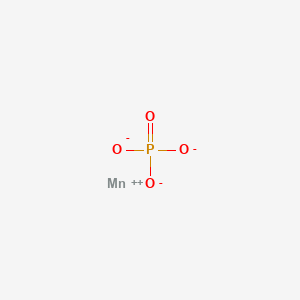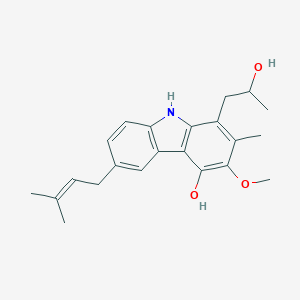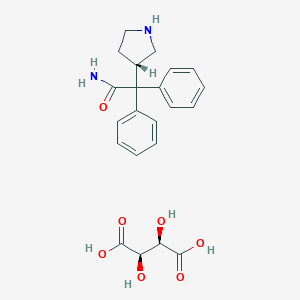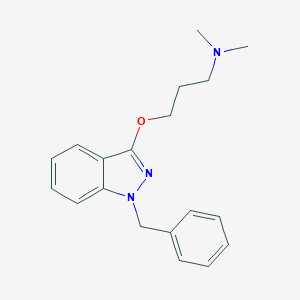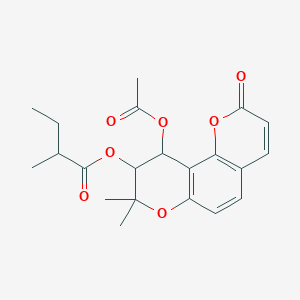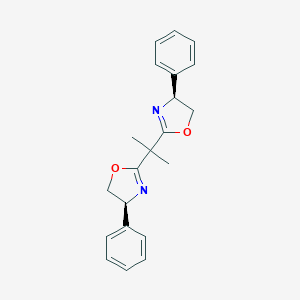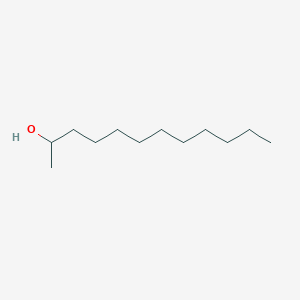
2-Dodécanol
Vue d'ensemble
Description
2-Dodecanol, also known as lauryl alcohol or 1-dodecanol, is an organic compound obtained from coconut oil fatty acids . It has a molecular formula of C12H26O and an average mass of 186.334 Da . It is used in detergents, lubricating oils, and pharmaceuticals .
Synthesis Analysis
2-Dodecanol can be obtained from palm oil or coconut oil fatty acids and methyl esters by hydrogenation . It may also be produced synthetically via the Ziegler process . An experimental investigation was carried out in a single cylinder, water cooled variable compression ratio (VCR) diesel engine to make a comparative analysis among baseline diesel fuel and diesel+dodecanol (1% v/v) without renewable fuels .
Molecular Structure Analysis
The molecular structure of 2-Dodecanol consists of a chain of 12 carbon atoms, with a hydroxyl group (-OH) attached to one of the carbon atoms . The structure can be represented by the formula CH3(CH2)9CH(OH)CH3 .
Chemical Reactions Analysis
2-Dodecanol can undergo various chemical reactions. For instance, it can be used in the formation of sulfate esters, which are widely used as surfactants . In an experimental investigation, dodecanol was chosen due to its advantages over other additives .
Physical And Chemical Properties Analysis
2-Dodecanol has a density of 0.8±0.1 g/cm3, a boiling point of 252.0±0.0 °C at 760 mmHg, and a flash point of 97.8±5.1 °C . It has a molar refractivity of 59.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 224.5±3.0 cm3 .
Applications De Recherche Scientifique
Préparation d'antioxydants
Le 2-dodécanol est utilisé dans la préparation d'antioxydants lipophiles tels que le caféate de dodécyle . Ce composé est l'ester lipophiles de l'acide caféique (CA), qui présente un large éventail d'activités biologiques . Cependant, la faible hydrophilie et la lipophilie du CA limitent son application. L'estérification de l'acide caféique avec le dodécanol en utilisant un liquide ionique comme catalyseur permet de surmonter cette limitation . Le caféate de dodécyle résultant possède une forte activité antioxydante et peut être utilisé comme antioxydant potentiel dans les aliments et les cosmétiques .
Formulation de tensioactifs
Le this compound est utilisé dans la formulation de tensioactifs biosourcés . En combinant l'alkyl polyglycoside Triton® CG-110 avec l'alcool gras C12OH (this compound), l'efficacité des formulations à base de tensioactifs est améliorée . Cette approche novatrice ouvre la voie à des solutions durables dans diverses applications industrielles . Une analyse rhéologique des formulations contenant du C12OH a démontré un comportement de type newtonien jusqu'à 3,2 v/v % de Triton, tandis qu'une réponse viscoélastique a été observée dans un système contenant 6,4 v/v % de Triton .
Récupération du pétrole
Le this compound est utilisé dans les procédés de récupération du pétrole . Les tests d'efficacité de nettoyage ont mis en évidence l'amélioration significative de la capacité d'absorption d'huile du système tensioactif par le C12OH
Safety and Hazards
Mécanisme D'action
Target of Action
2-Dodecanol, also known as lauryl alcohol, is a saturated 12-carbon fatty alcohol . It primarily targets two enzymes: the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and the fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in lipid metabolism and signaling pathways.
Mode of Action
2-Dodecanol interacts with its targets by integrating into the lipid bilayer of the cell membrane, disrupting its structure and function . This disruption can inhibit the activity of membrane-bound enzymes and transport proteins, affecting cellular processes such as nutrient uptake, signal transduction, and cell growth .
Biochemical Pathways
The primary biochemical pathway affected by 2-Dodecanol is the lipid metabolism pathway . As a fatty alcohol, 2-Dodecanol can be oxidized to produce the corresponding carbonyl compound, releasing hydrogen peroxide in the process . This reaction is catalyzed by alcohol oxidases, a class of enzymes that play a key role in the metabolism of alcohols .
Pharmacokinetics
Due to its lipophilic nature, it is likely to be absorbed through the skin and mucous membranes, distributed in lipid-rich tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
At the molecular level, 2-Dodecanol can alter the fatty acid composition of the cell membrane, affecting its fluidity and permeability . At the cellular level, it can affect the viability of cells, leading to cell death in some cases . For example, in Saccharomyces cerevisiae, 2-Dodecanol has been shown to cause cell death by disrupting the plasma membrane and inhibiting the plasma membrane H±ATPase .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action of 2-Dodecanol . For example, in the presence of certain additives, 2-Dodecanol can become more soluble in water, enhancing its bioavailability and efficacy . Furthermore, the action of 2-Dodecanol can be influenced by the physiological state of the target organism, such as its growth phase and metabolic activity .
Propriétés
IUPAC Name |
dodecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWSEQPWKOWORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864232 | |
| Record name | Dodecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10203-28-8 | |
| Record name | (±)-2-Dodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DODECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Dodecanol affect Candida albicans, and what are the downstream effects?
A1: 2-Dodecanol exhibits inhibitory effects on hyphal formation in Candida albicans, a pathogenic fungus. [, ] This inhibition is linked to the suppression of SIR2 gene upregulation, which is typically observed during the yeast-to-hyphae transition. [] This suggests a potential role of 2-Dodecanol in disrupting the quorum-sensing mechanisms and the Ras1-cAMP-Efg1 signaling pathway, crucial for C. albicans pathogenesis. []
Q2: Can 2-Dodecanol influence the virulence of Pseudomonas aeruginosa?
A2: Research indicates that 2-Dodecanol, identified in Agrocybe aegerita mushroom extract, contributes to the extract's anti-quorum sensing and antibiofilm activity against Pseudomonas aeruginosa PAO1. [] The extract, containing 2-Dodecanol, significantly inhibits pyocyanin and pyoverdine production, reduces swarming motility, and hinders biofilm formation in P. aeruginosa, suggesting its potential as a therapeutic agent. []
Q3: What is the molecular formula and weight of 2-Dodecanol?
A3: The molecular formula of 2-Dodecanol is C12H26O, and its molecular weight is 186.33 g/mol.
Q4: How can 2-Dodecanol be characterized using spectroscopic techniques?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed to identify and quantify 2-Dodecanol in various samples, including plant extracts and essential oils. [, , , , , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, is used to analyze the structure and purity of 2-Dodecanol derivatives. []
Q5: What are the potential applications of 2-Dodecanol in agriculture?
A5: The essential oil from Persicaria sp., rich in 2-Dodecanol, exhibits potent antifungal and antibacterial activities against rice pathogens like Rhizoctonia solani and Xanthomonas oryzae pv. oryzae. [] This suggests the potential use of 2-Dodecanol as a natural antimicrobial agent in rice cultivation.
Q6: How does 2-Dodecanol contribute to the properties of topical formulations?
A6: In a study on topical betamethasone dipropionate formulations, 2-Dodecanol was identified as a promising penetration enhancer. [] Formulations incorporating 2-Dodecanol demonstrated a favorable balance of drug penetration and retention within the skin layers, highlighting its potential in optimizing cutaneous drug delivery. []
Q7: What is the role of 2-Dodecanol in the synthesis of surfactants?
A7: 2-Dodecanol serves as a key substrate in the production of alkyl sophorosides, a class of biosurfactants, by Candida bombicola. [] It reacts with glucose to form 2-Dodecyl-sophoroside, which can be further modified enzymatically to generate novel glycoconjugates with enhanced surface-active properties. []
Q8: Which analytical techniques are employed to determine 2-Dodecanol in environmental samples?
A8: Dispersive Liquid–Liquid Microextraction (DLLME), coupled with GC, is a sensitive method for detecting trace amounts of 2-Dodecanol in complex matrices like wastewater. [] This technique, utilizing 2-Dodecanol as an extracting solvent, enables the preconcentration and analysis of target analytes with high efficiency. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

